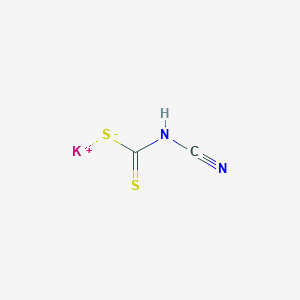Potassium N-cyanodithiocarbamate
CAS No.: 57116-50-4
Cat. No.: VC8350662
Molecular Formula: C2HKN2S2
Molecular Weight: 156.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57116-50-4 |
|---|---|
| Molecular Formula | C2HKN2S2 |
| Molecular Weight | 156.28 g/mol |
| IUPAC Name | potassium;N-cyanocarbamodithioate |
| Standard InChI | InChI=1S/C2H2N2S2.K/c3-1-4-2(5)6;/h(H2,4,5,6);/q;+1/p-1 |
| Standard InChI Key | LPNIUJIIVRLXBT-UHFFFAOYSA-M |
| SMILES | C(#N)NC(=S)[S-].[K+] |
| Canonical SMILES | C(#N)NC(=S)[S-].[K+] |
Introduction
Chemical Structure and Molecular Properties
Molecular Configuration
The compound’s structure is defined by the SMILES notation C(#N)NC(=S)[S-].[K+], indicating a linear cyanogroup adjacent to a thiocarbamate group. The potassium ion stabilizes the negatively charged sulfur atoms. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₂HKN₂S₂ |
| Molecular weight | 156.28 g/mol |
| Parent compound (CID) | 3033833 |
| InChIKey | LPNIUJIIVRLXBT-UHFFFAOYSA-M |
The cyanogroup’s electron-withdrawing nature enhances the ligand’s ability to coordinate with metal ions, facilitating the formation of stable complexes .
Spectral Characterization
Studies on analogous dithiocarbamates, such as potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate, reveal characteristic FT-IR peaks for ν(C≡N) at ~2200 cm⁻¹ and ν(C=S) at ~1050 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra typically show signals for the cyanogroup’s carbon at δ ~110 ppm in ¹³C-NMR .
Synthesis and Reactivity
Synthetic Pathways
Potassium N-cyanodithiocarbamate is synthesized via a base-mediated reaction between carbon disulfide (CS₂) and a cyanated amine precursor. A representative method involves:
-
Dissolving 3-formyl-1H-indole-5-carbonitrile in ethanol.
-
Adding potassium hydroxide (KOH) under cooled conditions (0–4°C).
-
Introducing CS₂ with vigorous stirring, yielding a brown precipitate after 4 hours .
The reaction mechanism proceeds through nucleophilic attack of the amine on CS₂, followed by deprotonation and potassium ion incorporation.
Stability and Reactivity
The compound exhibits moderate stability in polar solvents like ethanol but decomposes under acidic conditions. Its reactivity is predominantly centered on the dithiocarbamate moiety, which readily coordinates with transition metals such as Co²⁺, Ni²⁺, Cu²⁺, and Au³⁺ to form octahedral or square-planar complexes .
Applications in Coordination Chemistry
Metal Complex Formation
Potassium N-cyanodithiocarbamate serves as a bidentate ligand, binding metals via the sulfur atoms. For example:
-
Cobalt(II) complexes: [Co(L)₂(H₂O)₂]·H₂O shows a magnetic moment of 4.92 BM, indicative of a high-spin octahedral geometry .
-
Gold(III) complexes: [Au(L)₂(H₂O)(Cl)] exhibits antimicrobial activity due to the synergistic effect of gold and the ligand .
Biological Activity
Metal complexes derived from this ligand have demonstrated broad-spectrum bioactivity:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18–22 |
| Escherichia coli | 15–20 |
| Candida albicans | 12–18 |
These results highlight the ligand’s potential in developing novel antimicrobial agents .
Industrial and Pharmacological Relevance
Agrochemistry
While direct evidence for pesticidal use of Potassium N-cyanodithiocarbamate is limited, related dithiocarbamates are employed as fungicides and herbicides . The cyanogroup may enhance lipophilicity, improving membrane penetration in target organisms.
Therapeutic Prospects
The compound’s metal complexes exhibit promise in addressing antibiotic resistance. For instance, gold(III) complexes disrupt microbial enzyme systems through thiol-group binding, offering a mechanism distinct from traditional antibiotics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume